![molecular formula C16H25ClN2 B5837562 N-[2-(4-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5837562.png)
N-[2-(4-chlorophenyl)ethyl]-1-propyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenyl)ethyl]-1-propyl-4-piperidinamine, commonly known as NCPP, is a synthetic compound belonging to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
NCPP selectively inhibits the reuptake of dopamine by binding to the DAT protein, which is responsible for the removal of dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can have various effects depending on the location and concentration of dopamine. The exact mechanism of action of NCPP is still being studied, but it is believed to involve the modulation of dopamine signaling pathways in the brain.
Biochemical and Physiological Effects:
NCPP has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase locomotor activity and induce stereotypic behaviors in rodents, which are indicative of dopaminergic stimulation. NCPP has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward and motivation.
実験室実験の利点と制限
NCPP has several advantages as a research tool, including its high selectivity for the DAT protein, which allows for the specific modulation of dopamine signaling pathways. It also has a relatively long half-life, which allows for prolonged effects on dopamine levels in the brain. However, NCPP has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on NCPP, including the development of more potent and selective DAT inhibitors based on the structure of NCPP. Additionally, further studies are needed to elucidate the exact mechanism of action of NCPP and its potential applications in the treatment of neurological disorders. Finally, the development of more efficient synthesis methods and purification techniques for NCPP could improve its availability and usefulness as a research tool.
Conclusion:
In conclusion, N-[2-(4-chlorophenyl)ethyl]-1-propyl-4-piperidinamine is a synthetic compound with potential applications in scientific research, particularly in the field of neuroscience. Its selective inhibition of the DAT protein allows for the specific modulation of dopamine signaling pathways, making it a valuable tool for studying the role of dopamine in various neurological disorders. Further research is needed to fully understand the mechanism of action and potential applications of NCPP, but its current use as a research tool demonstrates its potential value in the scientific community.
合成法
NCPP can be synthesized using various methods, including the reductive amination of 4-chlorophenylacetonitrile with 1-propylpiperidine and subsequent reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 4-chlorophenethylamine with 1-propylpiperidine in the presence of a reducing agent such as sodium borohydride. The purity and yield of NCPP can be improved by further purification using column chromatography.
科学的研究の応用
NCPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective dopamine transporter (DAT) inhibitor, which leads to an increase in dopamine levels in the brain. This property makes NCPP a valuable tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2/c1-2-11-19-12-8-16(9-13-19)18-10-7-14-3-5-15(17)6-4-14/h3-6,16,18H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKSHUBPIHDLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

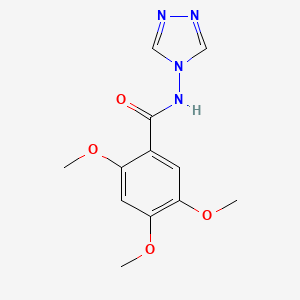

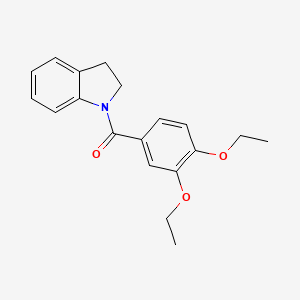

![7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5837524.png)
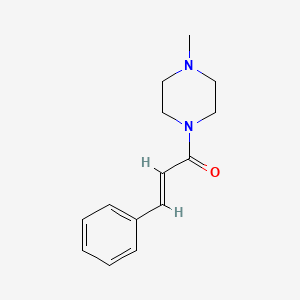

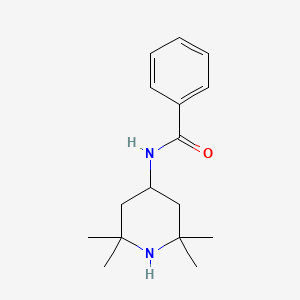
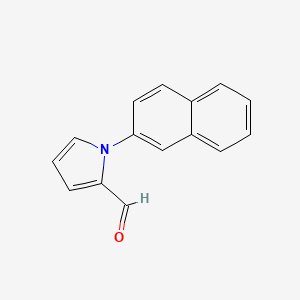
![3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B5837550.png)
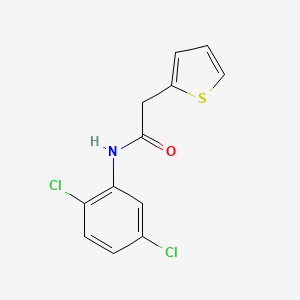
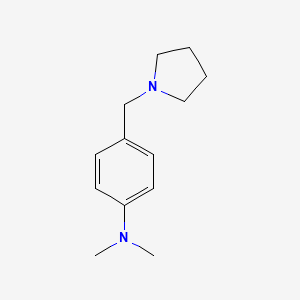
![N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5837586.png)
![2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5837593.png)